molecular formula C46H54N6O8S2 B001145 Seroquel CAS No. 111974-72-2

Seroquel

Cat. No. B001145
M. Wt: 883.1 g/mol
InChI Key: ZTHJULTYCAQOIJ-WXXKFALUSA-N
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Description

Seroquel, also known as quetiapine, belongs to the atypical antipsychotic drug class . It is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . It is available in both immediate-release and extended-release forms .


Synthesis Analysis

Quetiapine is a structural analogue of clozapine . The synthesis of quetiapine and its main metabolite, norquetiapine, has been described in scientific literature .


Molecular Structure Analysis

The chemical designation of Seroquel is 2-[2-(4-dibenzo [b,f] [1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol fumarate . It is present in tablets as the fumarate salt . The molecular structure of quetiapine, clozapine, and chlorpromazine, as well as the main metabolite of quetiapine, norquetiapine, has been depicted in scientific literature .


Chemical Reactions Analysis

Seroquel is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine .


Physical And Chemical Properties Analysis

Quetiapine is soluble in water at 3.29 mg/mL at 20 °C . It has a molar mass of 383.51 g·mol −1 .

Scientific Research Applications

  • Antipsychotic Efficacy : Seroquel demonstrates potential antipsychotic efficacy, similar to clozapine, in restoring prepulse inhibition of acoustic startle in apomorphine-treated rats (Swerdlow, Zisook, & Taaid, 1994). It also shows antipsychotic activity in monkeys and cats, with varying potencies across different species (Migler, Warawa, & Malick, 2005).

  • Treatment of Bipolar Disorder and Schizophrenia : Quetiapine is effective and well-tolerated in adults with schizophrenia and bipolar disorder, offering higher response and remission rates for bipolar depression compared to placebo (Sanford & Keating, 2012). It's also effective in treating schizophrenia, with fewer adverse events compared to Chlorpromazine (Ai Li, 2007).

  • Neuroendocrinological and EEG Parameters : Seroquel has been noted for its lack of extrapyramidal side effects and potential usefulness in treating schizophrenic patients with positive symptomatology, impacting neuroendocrinological and EEG parameters (Wetzel et al., 1995).

  • Mechanisms of Action : The broad spectrum of clinical efficacy in psychiatric disorders is attributed to Seroquel's direct and indirect effects at noradrenergic, serotonergic, and dopaminergic receptors (Goldstein, Nyberg, & Brecher, 2008).

  • Off-label Uses : Quetiapine has shown strong evidence for treating anxiety and delirium, moderate evidence for insomnia, dementia, and specific personality disorders, and limited evidence for substance abuse (Carney, 2013). However, its use for insomnia should be approached with caution due to potential cardiometabolic effects and abuse risk (Modesto-Lowe, Harabasz, & Walker, 2021).

  • Pharmacokinetics and Interactions : Studies on pharmacokinetics reveal that coadministration of certain drugs like cimetidine and phenytoin can alter quetiapine's plasma levels and oral clearance, necessitating dosage adjustments (Strakowski et al., 2002; Wong, Yeh, & Thyrum, 2001).

Safety And Hazards

Seroquel can cause side effects that range from mild to serious. Common side effects include sleepiness, constipation, weight gain, and dry mouth . Other side effects include low blood pressure with standing, seizures, a prolonged erection, high blood sugar, tardive dyskinesia, and neuroleptic malignant syndrome . In older people with dementia, its use increases the risk of death .

properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHJULTYCAQOIJ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044201
Record name Quetiapine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine fumarate

CAS RN

111974-72-2
Record name Quetiapine fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quetiapine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis[2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl]ethoxy)ethanol]fumarate; [2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol-(E)-2-butanedioate (2:1) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S3PL1B6UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,600
Citations
CF Saller, AI Salama - Psychopharmacology, 1993 - Springer
… In particular, we measured the affinities and actions of Seroquel and clozapine … of Seroquel or other potential atypical antipsychotic; but rather, it is intended as a comparison of Seroquel …
Number of citations: 336 link.springer.com
DT Anderson, KL Fritz - Journal of Analytical Toxicology, 2000 - academic.oup.com
Quetiapine is a new antipsychotic drug that has been available in the United States since September 1997. It belongs to a new chemical class of drugs called the dibenzothiazepine …
Number of citations: 51 academic.oup.com
K Gillman, L updated Mar - angelomercuri.it
Doctors have been prescribing this incredible drug more and more as they believe it to be of use in such a wide variety of conditions. It was first approved for schizophrenia (and …
Number of citations: 2 www.angelomercuri.it
RA Emsley, J Raniwalla, PJ Bailey… - International clinical …, 2000 - journals.lww.com
Quetiapine (‘Seroquel’) is a well-tolerated, novel, atypical antipsychotic with consistent efficacy in the treatment of schizophrenia. To date, no clinical studies have evaluated the effect of …
Number of citations: 278 journals.lww.com
P Meats - International Journal of Psychiatry in Clinical Practice, 1997 - Taylor & Francis
Antipsychotic drugs are the mainstay of treatment of patients with schizophrenia. These drugs cause many side-effects, of which the most problematic are extrapyramidal symptoms. This …
Number of citations: 87 www.tandfonline.com
JM Goldstein, LC Litwin, EB Sutton, JB Malick - Psychopharmacology, 1993 - Springer
… of seroquel with the reference antipsychotic (AP) agents clozapine and haloperidol in electrophysiological tests that may predict AP activity. Seroquel … , acute treatment with seroquel …
Number of citations: 135 link.springer.com
RA Sansone, LA Sansone - Psychiatry (Edgmont), 2010 - ncbi.nlm.nih.gov
Quetiapine, an atypical antipsychotic, has been the subject of a series of case reports that suggest a potential for misuse/abuse. The available cases indicate a male predominance; oral…
Number of citations: 70 www.ncbi.nlm.nih.gov
DL Copolov, CGG Link, B Kowalcyk - Psychological medicine, 2000 - cambridge.org
Background. Quetiapine (ICI 204,636, ‘Seroquel’) is a new atypical antipsychotic agent with a similar binding profile to the original atypical antipsychotic, clozapine. Its clinical efficacy …
Number of citations: 225 www.cambridge.org
H Wetzel, A Szegedi, C Hain, J Wiesner, S Schlegel… - …, 1995 - Springer
… treated in an open clinical trial for 4 weeks with seroquel at a maximum dosage of 750 mg/day. … during seroquel administration. As to pharmaco-EEG investigations, seroquel caused a …
Number of citations: 69 link.springer.com
M Brecher, IW Rak, K Melvin… - International Journal of …, 2000 - Taylor & Francis
INTRODUCTION: Quetiapine (Seroquel TM ) is an atypical antipsychoticdrug with demonstrated efficacy and tolerability. In particular, placebo-level extrapyramidal symptoms (EPS) …
Number of citations: 146 www.tandfonline.com

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